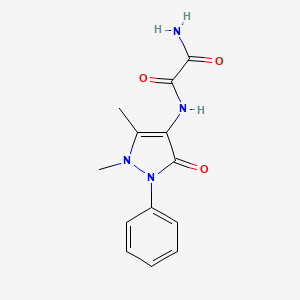![molecular formula C14H15F3N4O4 B10895978 N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B10895978.png)
N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1-azabicyclo[222]octan-3-amine is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and azabicyclo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine typically involves multi-step organic reactions. One common approach is the nitration of a precursor compound followed by the introduction of the trifluoromethyl group. The azabicyclo[2.2.2]octane moiety is then incorporated through a series of cyclization reactions. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing specialized equipment to handle the hazardous reagents and conditions. The production process must ensure high purity and yield, often requiring rigorous purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of diamines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. The azabicyclo[2.2.2]octane moiety may interact with biological receptors or enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,6-dinitro-4-(trifluoromethyl)phenyl)phthalimide
- Methyl N-(2,6-dinitro-4-(trifluoromethyl)phenyl)-N-methylcarbamate
- 3-trifluoromethyl-1,2,4-triazoles
Uniqueness
N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1-azabicyclo[222]octan-3-amine is unique due to its combination of nitro, trifluoromethyl, and azabicyclo groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H15F3N4O4 |
|---|---|
Peso molecular |
360.29 g/mol |
Nombre IUPAC |
N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C14H15F3N4O4/c15-14(16,17)9-5-11(20(22)23)13(12(6-9)21(24)25)18-10-7-19-3-1-8(10)2-4-19/h5-6,8,10,18H,1-4,7H2 |
Clave InChI |
OLXWBBKSCMYOAT-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1C(C2)NC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10895904.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]piperidine-3-carboxamide](/img/structure/B10895910.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(2,3,5,6-tetrafluorophenoxy)acetamide](/img/structure/B10895917.png)
![N-(3-{[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)-4-nitrobenzamide](/img/structure/B10895921.png)
![(16E)-3-(hexyloxy)-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-one](/img/structure/B10895936.png)
![(2E)-3-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyano-N-methylprop-2-enamide](/img/structure/B10895945.png)
![2,5-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B10895947.png)

![(5Z)-5-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10895956.png)
![N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10895960.png)
![4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10895961.png)
![5-(difluoromethyl)-7-(furan-2-yl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10895965.png)

